molecular formula C24H26BCl3N2O2 B2364002 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone

1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone

Cat. No.: B2364002
M. Wt: 491.6 g/mol
InChI Key: XLUPBOKHLVUFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBC 19 is a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the immune response. The compound has shown significant potential in reducing inflammation by inhibiting the release of interleukin-1β (IL-1β) induced by nigericin and ATP . NBC 19 is primarily used in scientific research to study inflammatory processes and potential therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

NBC 19 is synthesized through a series of chemical reactions involving boron-based inhibitors. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of NBC 19 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on a larger scale. The use of automated reactors and continuous flow systems can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

NBC 19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NBC 19. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

NBC 19 has a wide range of scientific research applications, including:

Mechanism of Action

NBC 19 exerts its effects by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. The compound binds to the NLRP3 protein, preventing its activation and subsequent formation of the inflammasome complex. This inhibition reduces the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby mitigating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NBC 19

NBC 19 stands out due to its high potency and specificity in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective binding to the NLRP3 protein, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[6-(cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BCl3N2O2/c1-17(31)21-22(24(26,27)28)30-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)32-23(21)29-20-15-9-4-10-16-20/h2-3,5-8,11-14,20,29-30H,4,9-10,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUPBOKHLVUFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1([NH+]=C(C(=C(O1)NC2CCCCC2)C(=O)C)C(Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.